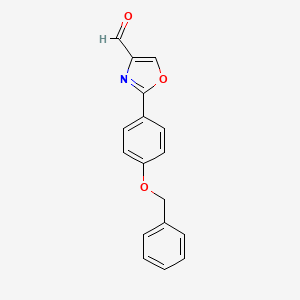

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Übersicht

Beschreibung

2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd ist eine organische Verbindung, die zur Oxazol-Familie gehört. Oxazole sind fünfringige heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Benzyloxygruppe aus, die an den Phenylring gebunden ist, der wiederum über einen Aldehydrest an der 4-Position mit dem Oxazolring verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd umfasst in der Regel die folgenden Schritte:

Bildung des Benzyloxyphenyl-Zwischenprodukts: Der erste Schritt beinhaltet die Herstellung von 4-Benzyloxyphenylboronsäure durch eine Suzuki-Miyaura-Kupplungsreaktion.

Bildung des Oxazolrings: Der nächste Schritt beinhaltet die Cyclisierung des Benzyloxyphenyl-Zwischenprodukts mit einem geeigneten Aldehyd, um den Oxazolring zu bilden.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Sicherstellung der Verfügbarkeit von hochreinen Ausgangsmaterialien.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Nukleophile wie Amine oder Thiole

Hauptprodukte, die gebildet werden

Oxidation: 2-(4-Benzyloxy-phenyl)-oxazol-4-carbonsäure

Reduktion: 2-(4-Benzyloxy-phenyl)-oxazol-4-methanol

Substitution: Verschiedene substituierte Oxazolderivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator von Enzymen wirken . Beispielsweise kann es Enzyme hemmen, die an oxidativen Stress-Pfaden beteiligt sind, wodurch es antioxidative Eigenschaften zeigt . Die genauen molekularen Zielstrukturen und -pfade können je nach der spezifischen Anwendung und den Modifikationen der Verbindung variieren .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid

Reduction: 2-(4-Benzyloxy-phenyl)-oxazole-4-methanol

Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-(4-Benzyloxy-phenyl)-benzothiazol: Diese Verbindung hat einen Benzothiazolring anstelle eines Oxazolrings und zeigt unterschiedliche biologische Aktivitäten.

2-(4-Benzyloxy-phenyl)-benzimidazol: Diese Verbindung enthält einen Benzimidazolring und ist bekannt für ihre Antikrebsaktivitäten.

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Benzyloxy-phenyl)-oxazol-4-carbaldehyd liegt in seinen spezifischen strukturellen Merkmalen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWPHFYJGMNPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695901 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-30-3 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)

![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)

![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)